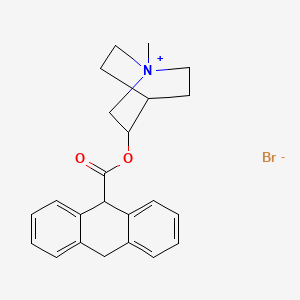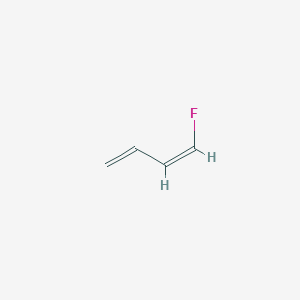
2-methyl-N,N-bis(2-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N,N-bis(2-methylphenyl)aniline is an organic compound with the molecular formula C21H23N. It is a derivative of aniline, where the nitrogen atom is bonded to two 2-methylphenyl groups and one 2-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(2-methylphenyl)aniline typically involves the reaction of aniline with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
C6H5NH2+2C6H4(CH3)Cl→C6H4(CH3)N(C6H4(CH3))2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-methyl-N,N-bis(2-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
2-methyl-N,N-bis(2-methylphenyl)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-methyl-N,N-bis(2-methylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The exact mechanism of action may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
N-methylaniline: Aniline derivative with a single methyl group attached to the nitrogen atom.
N,N-dimethylaniline: Aniline derivative with two methyl groups attached to the nitrogen atom.
N,N-bis(2-hydroxyethyl)aniline: Aniline derivative with two hydroxyethyl groups attached to the nitrogen atom.
Uniqueness
2-methyl-N,N-bis(2-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 2-methylphenyl groups and one 2-methyl group on the nitrogen atom enhances its stability and reactivity compared to other aniline derivatives.
属性
CAS 编号 |
28604-77-5 |
|---|---|
分子式 |
C21H21N |
分子量 |
287.4 g/mol |
IUPAC 名称 |
2-methyl-N,N-bis(2-methylphenyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI 键 |
KXJIIWGGVZEGBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


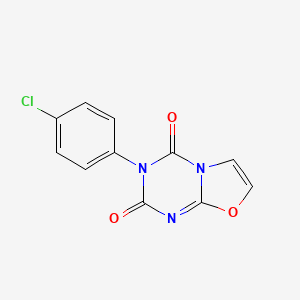
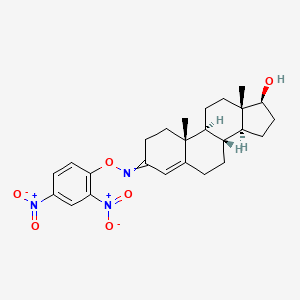
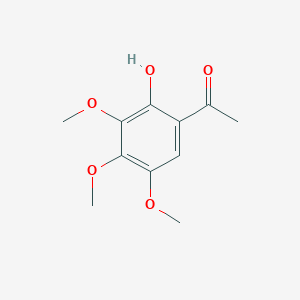
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
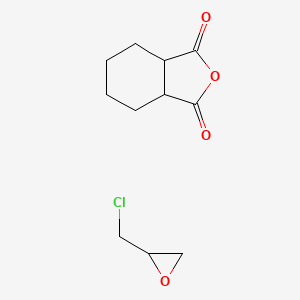
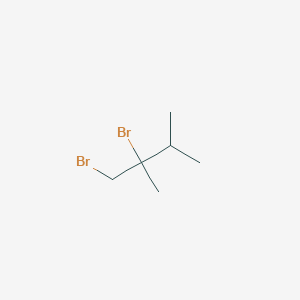
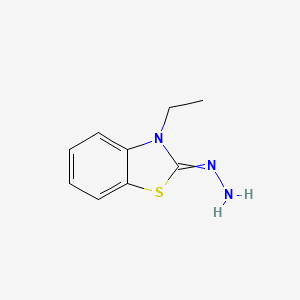
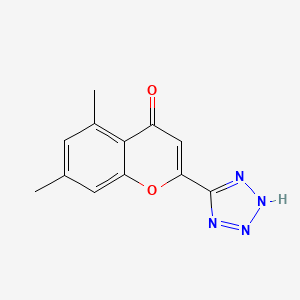
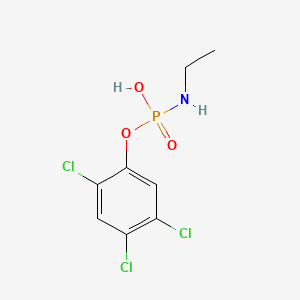
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)

